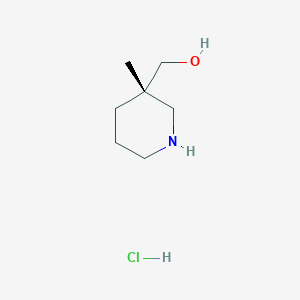

(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride

CAS No.:

Cat. No.: VC13799258

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO |

|---|---|

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | [(3S)-3-methylpiperidin-3-yl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H/t7-;/m0./s1 |

| Standard InChI Key | UXIXDMNTNWZQKI-FJXQXJEOSA-N |

| Isomeric SMILES | C[C@@]1(CCCNC1)CO.Cl |

| SMILES | CC1(CCCNC1)CO.Cl |

| Canonical SMILES | CC1(CCCNC1)CO.Cl |

Introduction

(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives, which are cyclic amines. It is classified as an amine and alcohol derivative, featuring a chiral center that contributes to its potential applications in asymmetric synthesis . The compound's molecular formula is C₇H₁₆ClNO, and its molecular weight is 165.66 g/mol .

Synthesis and Preparation

The synthesis of (S)-(3-Methylpiperidin-3-yl)methanol hydrochloride typically involves the alkylation of piperidine derivatives followed by reduction processes. Common methods include using methanol as a solvent during the reduction step to enhance reaction efficiency. The synthetic pathway requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity.

Applications and Research Findings

(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride has several scientific uses, particularly in organic synthesis and medicinal chemistry. Studies indicate that derivatives of piperidine compounds exhibit significant activity on central nervous system targets, suggesting potential therapeutic applications. The compound's interaction with biological receptors is a key area of research, with its chiral center contributing to its biological activity.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block in the synthesis of complex molecules. |

| Medicinal Chemistry | Potential therapeutic applications due to its activity on central nervous system targets. |

| Asymmetric Synthesis | The chiral center allows for applications in asymmetric synthesis. |

Analytical Techniques

Relevant analyses such as NMR spectroscopy are used to confirm the structural integrity and purity of synthesized samples of (S)-(3-Methylpiperidin-3-yl)methanol hydrochloride. These analytical techniques are crucial for ensuring the quality and consistency of the compound in research and development applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume